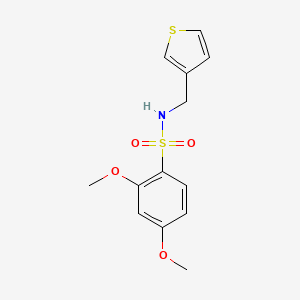

2,4-dimethoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide

Description

2,4-Dimethoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring two methoxy groups at the 2- and 4-positions of the benzene ring and a thiophen-3-ylmethyl substituent on the sulfonamide nitrogen. The compound’s design leverages the sulfonamide moiety’s versatility in medicinal chemistry, often associated with improved metabolic stability and target binding .

Properties

IUPAC Name |

2,4-dimethoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4S2/c1-17-11-3-4-13(12(7-11)18-2)20(15,16)14-8-10-5-6-19-9-10/h3-7,9,14H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJORCZZVMFVSLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)S(=O)(=O)NCC2=CSC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide typically involves the following steps:

Starting Materials: The synthesis begins with 2,4-dimethoxybenzenesulfonyl chloride and thiophen-3-ylmethanamine.

Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours.

Product Isolation: The product is then isolated by filtration or extraction, followed by purification using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LAH) or palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst or under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-dimethoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique structure makes it suitable for use in the development of organic semiconductors and other advanced materials.

Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential as a drug candidate.

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the thiophene ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations

Key structural differences among analogs include:

- Substituents on the benzene ring : Position (2,4- vs. 3,4-dimethoxy) and additional groups (e.g., chloro, nitro).

- Sulfonamide nitrogen substituents : Heterocyclic (thiophene, thiazole, furan) vs. aliphatic or aromatic groups.

Table 1: Structural Comparison

Pharmacological Activity

Table 2: Pharmacological Profiles

- Ro61-8048 : A potent KMO inhibitor, increasing CNS kynurenic acid levels, with applications in neurodegenerative and infectious disease models .

- Silodosin-based analogs : Exhibit uroselective α1A/α1D-adrenergic receptor antagonism, highlighting the role of sulfonamide substituents in receptor selectivity .

Physicochemical Properties

Table 3: Physicochemical Data

Structure-Activity Relationships (SAR)

- Methoxy positioning : 3,4-Dimethoxy analogs (e.g., Ro61-8048) show KMO inhibition, while 2,4-substitution may favor other targets (e.g., adrenergic receptors) .

- Nitrogen substituents : Thiazole and thiophene groups enhance CNS penetration, whereas aliphatic chains (e.g., oxetane) improve solubility .

Biological Activity

2,4-Dimethoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and research findings related to its efficacy against various diseases, particularly cancer.

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-dimethoxybenzenesulfonyl chloride with thiophen-3-ylmethanamine. The reaction is generally performed in an organic solvent like dichloromethane, using a base such as triethylamine to facilitate the formation of the sulfonamide linkage. The product is then purified through recrystallization or chromatography .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The methoxy groups and thiophene ring enhance its binding affinity, which may lead to various pharmacological effects. Preliminary studies suggest that it may function by inhibiting certain enzymes involved in cancer cell proliferation and survival .

Anticancer Potential

Recent studies highlight the anticancer properties of this compound. For instance, it has shown significant cytotoxic effects against several cancer cell lines. The compound's ability to induce apoptosis (programmed cell death) has been demonstrated through mechanisms such as cytochrome c release and caspase activation .

Table 1 summarizes the IC50 values of this compound against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 5.48 |

| MCF7 (Breast Cancer) | 4.53 |

| HeLa (Cervical Cancer) | 7.01 |

| PC-3 (Prostate Cancer) | 8.55 |

These values indicate a promising potential for further development as an anticancer agent.

Other Biological Activities

In addition to its anticancer effects, this compound may exhibit antimicrobial properties due to the sulfonamide moiety, which is known for its ability to inhibit bacterial growth by targeting folate synthesis pathways .

Case Studies

A notable case study involved the evaluation of this compound in a preclinical model of cancer. The study reported that treatment with this compound led to a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,4-dimethoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves coupling a sulfonyl chloride precursor (e.g., 2,4-dimethoxybenzenesulfonyl chloride) with a thiophen-3-ylmethylamine derivative under basic conditions (e.g., using triethylamine in anhydrous dichloromethane). Key steps include:

- Sulfonamide bond formation : Monitor reaction progress via TLC or HPLC to ensure complete conversion .

- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to isolate the product. Optimize solvent polarity to avoid co-elution of byproducts .

- Critical Parameters : Control temperature (<40°C) to prevent decomposition of the thiophene moiety. Use inert atmospheres (N₂/Ar) to avoid oxidation of sensitive groups .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of sulfonamide-thiophene hybrids, such as conflicting IC₅₀ values across studies?

- Methodological Answer :

- Standardize Assays : Use validated cell lines (e.g., HEK293 for receptor binding) and consistent ATP concentrations in kinase assays to minimize variability .

- Control for Solubility : Pre-dissolve compounds in DMSO (<0.1% final concentration) and confirm solubility via dynamic light scattering (DLS) to avoid false negatives .

- Meta-Analysis : Apply statistical tools (e.g., fixed-effects models) to harmonize data from disparate sources, accounting for differences in assay conditions .

Q. What computational strategies are effective for predicting the binding mode of this compound to potential enzyme targets (e.g., carbonic anhydrase)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with a flexible ligand and rigid receptor (PDB: 3LXE for carbonic anhydrase II). Prioritize poses with hydrogen bonds to Zn²⁺-coordinated residues (His94, His96) .

- MD Simulations : Run 100-ns simulations in GROMACS with AMBER force fields to assess stability of sulfonamide-Zn²⁺ interactions. Calculate binding free energy via MM/PBSA .

- Validate Experimentally : Correlate computational ΔG values with SPR-measured KD (e.g., Biacore T200) .

Q. How should researchers design in vivo studies to evaluate the pharmacokinetic-pharmacodynamic (PK-PD) relationship of this compound, given its structural similarity to metabolically unstable analogs?

- Methodological Answer :

- Dose Optimization : Conduct pilot studies in Sprague-Dawley rats (3 dose levels: 10, 30, 100 mg/kg) with serial blood sampling. Quantify plasma levels via LC-MS/MS and model data using non-compartmental analysis (WinNonlin) .

- Metabolite ID : Use high-resolution LC-QTOF to detect phase I/II metabolites. Focus on oxidative demethylation (CYP3A4-mediated) and sulfation of the thiophene ring .

- Tissue Distribution : Perform whole-body autoradiography in BALB/c mice after ¹⁴C-labeling of the benzene ring .

Data Contradiction Analysis

Q. Why might this compound exhibit divergent antibacterial activity in Gram-positive vs. Gram-negative models, and how can this be addressed experimentally?

- Methodological Answer :

- Membrane Permeability : Measure outer membrane disruption in E. coli (Gram-negative) via NPN uptake assays. Compare to S. aureus (Gram-positive) using DiSC3-5 dye leakage .

- Efflux Pump Inhibition : Co-administer with efflux inhibitors (e.g., PAβN for RND pumps) to assess resistance mechanisms. Use RT-qPCR to quantify acrB expression .

- Structural Modifications : Introduce a cationic morpholine group to enhance penetration through lipopolysaccharide layers .

Key Research Gaps and Future Directions

- Toxicity Profiling : Conduct Ames tests and hERG channel inhibition assays to prioritize lead optimization .

- Synergistic Combinations : Screen with β-lactams or fluoroquinolones to exploit sulfonamide-mediated potentiation effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.